molecular formula C7H5ClFNO B3042151 5-Amino-2-fluorobenzoyl chloride CAS No. 518057-71-1

5-Amino-2-fluorobenzoyl chloride

Cat. No.: B3042151
CAS No.: 518057-71-1
M. Wt: 173.57 g/mol
InChI Key: QNNYSTJVEUSVAN-UHFFFAOYSA-N
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Description

5-Amino-2-fluorobenzoyl chloride is a halogenated aromatic compound featuring a benzoyl chloride backbone substituted with an amino (-NH₂) group at the 5th position and a fluorine atom at the 2nd position. The acyl chloride functional group renders this compound highly reactive, particularly in nucleophilic acyl substitution reactions, making it valuable in organic synthesis for constructing amides, esters, or other derivatives .

Properties

IUPAC Name

5-amino-2-fluorobenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO/c8-7(11)5-3-4(10)1-2-6(5)9/h1-3H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNNYSTJVEUSVAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C(=O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-fluorobenzoyl chloride typically involves the reaction of 2-fluorobenzoyl chloride with aniline derivatives. One common method is the Friedel-Crafts acylation, where 2-fluorobenzoyl chloride reacts with aniline in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or zinc chloride (ZnCl2) under controlled temperature conditions .

Industrial Production Methods: In industrial settings, the production of this compound can be optimized by using high-purity reagents and precise reaction conditions. For instance, the use of low-temperature dehydrated zinc chloride can enhance the yield and purity of the product. The reaction typically involves heating the reactants to temperatures between 100-350°C for several hours, followed by purification steps such as recrystallization .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-2-fluorobenzoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Acylation Reactions: The compound can act as an acylating agent, reacting with nucleophiles to form amides and esters.

    Condensation Reactions: It can undergo condensation reactions with other aromatic compounds to form complex structures.

Common Reagents and Conditions:

    Lewis Acids: Aluminum chloride (AlCl3) and zinc chloride (ZnCl2) are commonly used as catalysts.

    Solvents: Organic solvents such as dichloromethane or chloroform are often used to dissolve the reactants and facilitate the reaction.

Major Products: The major products formed from these reactions include substituted benzoyl derivatives, amides, and esters, depending on the specific reactants and conditions used .

Scientific Research Applications

Scientific Research Applications

The compound has a wide range of applications in scientific research:

Organic Synthesis

  • Intermediate in Drug Development : It serves as a key intermediate for synthesizing various pharmaceuticals, particularly those targeting neurological disorders and anti-cancer agents. Its ability to form amide bonds makes it valuable for creating complex molecular structures .
  • Reagent in Chemical Reactions : It is frequently used as a reagent in organic reactions, facilitating the synthesis of heterocycles and other biologically relevant compounds.

Biochemical Applications

  • Study of Enzyme Mechanisms : 5-Amino-2-fluorobenzoyl chloride is employed in biochemical assays to investigate enzyme activities and mechanisms. It can modify proteins through covalent bonding, thus influencing their functions .
  • Development of Fluorinated Derivatives : The compound can act as a substrate for enzymes, leading to the formation of fluorinated derivatives that are important in medicinal chemistry due to their enhanced biological activity .

Material Science

  • Synthesis of Specialty Chemicals : In industrial applications, it is used in producing specialty chemicals with specific properties tailored for various applications, including agrochemicals and polymer materials.

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of compounds synthesized from this compound. The results indicated that derivatives exhibited significant anti-proliferative activity against various cancer cell lines, with some showing IC50 values comparable to leading anticancer drugs .

Case Study 2: Enzyme Inhibition

Research demonstrated that this compound could inhibit specific kinases involved in cancer progression. By modifying the enzyme's active site through covalent bonding, researchers were able to reduce its activity significantly, highlighting the compound's potential as a therapeutic agent .

Data Table: Applications Overview

Application AreaSpecific Use CaseOutcome/Benefit
Organic SynthesisIntermediate for pharmaceuticalsFacilitates complex drug synthesis
Biochemical AssaysStudy of enzyme mechanismsInsights into enzyme function
Material ScienceProduction of specialty chemicalsTailored properties for specific applications
Anticancer ResearchSynthesis of anticancer compoundsSignificant anti-proliferative activity
Enzyme InhibitionTargeting kinase activityPotential therapeutic applications

Mechanism of Action

The mechanism of action of 5-Amino-2-fluorobenzoyl chloride involves its reactivity as an acylating agent. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable products. This reactivity is exploited in various synthetic pathways to create complex organic molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reactants used .

Comparison with Similar Compounds

Functional Group and Reactivity Comparison

Compound Name Molecular Formula Molecular Weight Key Functional Groups Reactivity Profile
This compound C₇H₅ClFNO 173.57 (calc.) Acyl chloride, -NH₂, -F High reactivity in acylation reactions
5-Amino-2-chlorobenzotrifluoride C₇H₅ClF₃N 195.56 Trifluoromethyl, -NH₂, -Cl Moderate reactivity; stable under dry conditions
2-Amino-5-chlorobenzoxazole C₇H₅ClN₂O 168.57 Benzoxazole, -NH₂, -Cl Low reactivity; used in heterocyclic synthesis
2-Amino-4-chloro-5-fluorobenzoic acid C₇H₅ClFNO₂ 189.57 Carboxylic acid, -NH₂, -Cl, -F Acid-base reactivity; forms salts or esters

Key Observations :

  • Reactivity: The acyl chloride group in this compound confers significantly higher reactivity compared to trifluoromethyl (in 5-amino-2-chlorobenzotrifluoride) or carboxylic acid (in 2-amino-4-chloro-5-fluorobenzoic acid) groups. This makes it preferable for rapid derivatization in pharmaceutical intermediates .
  • Stability: Trifluoromethyl and benzoxazole derivatives exhibit greater thermal stability (e.g., 5-amino-2-chlorobenzotrifluoride: mp 34–36°C ), whereas acyl chlorides are moisture-sensitive and require anhydrous handling.

Commercial Availability and Pricing

Compound Name Suppliers (2022) Price Range (JPY) Packaging Options
This compound 2 suppliers Not disclosed Specialty scales
5-Amino-2-chlorobenzotrifluoride Multiple 3,500–21,600 5g, 25g, 100g
2-Amino-5-chlorobenzoxazole Multiple 11,400–47,300 5g, 25g

Key Observations :

  • In contrast, chlorobenzotrifluoride and benzoxazole derivatives are more widely available, likely due to established industrial uses .

Research Findings and Limitations

  • Thermal Stability : Benzoyl chlorides generally exhibit lower thermal stability compared to trifluoromethyl or benzoxazole analogs, necessitating low-temperature storage .
  • Solubility: The acyl chloride group reduces solubility in polar solvents relative to carboxylic acids, requiring non-aqueous reaction conditions .
  • Safety : Benzoyl chlorides demand stringent handling (e.g., moisture-free environments, corrosion-resistant equipment), whereas trifluoromethyl derivatives are less hazardous .

Biological Activity

5-Amino-2-fluorobenzoyl chloride is a compound of significant interest in biochemical research and medicinal chemistry. Its biological activity is primarily linked to its role as a reagent in organic synthesis and its potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, biochemical properties, and applications in scientific research.

Target of Action : this compound primarily targets organic molecules, facilitating various chemical reactions. It acts as an electrophile, reacting with nucleophiles to form covalent bonds, which are essential in the synthesis of complex organic molecules.

Mode of Action : The compound interacts with various biomolecules, such as amino acids and peptides, leading to the formation of amide bonds critical for protein synthesis. It has been shown to react with ethyl 5-amino-1-methylpyrazole-4-carboxylate, yielding an N-mono-N,N-di-substituted intermediate that is pivotal in synthesizing heteroannulated oxazinones.

This compound exhibits several important biochemical properties:

  • Enzyme Interaction : It can act as a substrate for specific enzymes, leading to the formation of fluorinated derivatives useful in medicinal chemistry. The compound can influence enzyme mechanisms, impacting metabolic pathways and cellular functions.
  • Cellular Effects : The compound modulates cell signaling pathways and gene expression. It has been observed to affect kinases and phosphatases that regulate cellular processes, altering energy production and utilization.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is stable under standard laboratory conditions but can undergo hydrolysis in aqueous environments, forming 5-amino-2-fluorobenzoic acid. This degradation product retains biological activity and complicates the interpretation of experimental results over time.

Dosage Effects in Animal Models

Research indicates that the effects of this compound are dose-dependent:

  • Low Doses : At lower concentrations, it enhances specific biochemical pathways beneficial for cellular function.
  • High Doses : Conversely, higher doses may lead to toxicity characterized by cellular apoptosis and necrosis due to the accumulation of reactive intermediates.

Applications in Scientific Research

This compound has diverse applications across various fields:

Field Application
Chemistry Used as an intermediate for synthesizing pharmaceuticals and agrochemicals.
Biology Employed in developing biochemical assays and studying enzyme mechanisms.
Medicine Serves as a precursor for drugs targeting neurological disorders such as anxiety.
Industry Utilized in producing specialty chemicals with specific properties.

Case Studies

  • Synthesis of Novel Compounds : In a study exploring the synthesis of new ligands for cannabinoid receptors, derivatives of 5-amino functionalized compounds were evaluated for their pharmacological profiles. These derivatives demonstrated promising selectivity and potency against CB2 receptors, indicating potential therapeutic applications .
  • Microbiological Screening : Another study assessed 5-functionalized pyrazoles related to this compound for their antibacterial properties. The results indicated moderate efficacy against microbial infections, suggesting further exploration into their drug-like properties .
  • Antiviral Activity : Research on related compounds showed varying degrees of antiviral activity against HIV-1 integrase. The findings highlighted the importance of structural modifications on biological activity, paving the way for designing effective antiviral agents .

Q & A

Q. What synthetic routes are recommended for preparing 5-amino-2-fluorobenzoyl chloride, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves converting 5-amino-2-fluorobenzoic acid to its acyl chloride derivative. Common chlorinating agents include thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] , often with catalytic N,N-dimethylformamide (DMF) . Key considerations:
  • Solvent Choice : Dichloromethane (DCM) or benzene are common solvents. DCM enables lower reaction temperatures (0–20°C), reducing side reactions .
  • Temperature/Time : Reflux (50°C) for 1–12 hours optimizes conversion but risks decomposition; shorter times (4 hours) at lower temps (0–20°C) improve selectivity .
  • Purification : Post-reaction, excess reagent is removed via distillation or vacuum evaporation. The product is isolated as a solid via filtration after quenching with ice water.
    Note: Specific conditions for this compound may require empirical adjustments due to fluorine’s electron-withdrawing effects.

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Fluorine’s electronegativity deshields adjacent protons, causing distinct splitting patterns (e.g., doublets for H3 and H4). The amino group (-NH₂) may appear as a broad singlet unless derivatized .
  • FT-IR : Confirm acyl chloride formation via C=O stretch (~1770 cm⁻¹) and N-H stretches (~3400 cm⁻¹) for the amine .
  • Mass Spectrometry (MS) : Molecular ion peaks ([M]⁺) should align with the molecular weight (e.g., 173.57 g/mol for C₇H₄ClFNO) .

Q. What are critical storage protocols for this compound to prevent decomposition?

  • Methodological Answer :
  • Moisture Sensitivity : Store under inert gas (argon/nitrogen) in sealed, desiccated containers. Exposure to humidity hydrolyzes the acyl chloride to the carboxylic acid .
  • Temperature : Long-term storage at –20°C slows degradation.
  • Safety Measures : Use impervious gloves (e.g., nitrile), sealed goggles, and fume hoods to avoid skin/eye contact or inhalation .

Advanced Research Challenges

Q. How can researchers resolve contradictions in NMR data for derivatives of this compound?

  • Methodological Answer : Fluorine’s strong coupling with protons and amines complicates NMR interpretation. Strategies include:
  • Derivatization : Acetylate the -NH₂ group to simplify splitting patterns.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹³C or ¹H-¹⁹F couplings .
  • Low-Temperature Analysis : Reduces exchange broadening of amine protons .

Q. What strategies optimize regioselectivity in acylation reactions using this compound?

  • Methodological Answer : Regioselectivity depends on steric/electronic effects:
  • Catalytic Control : Use Lewis acids (e.g., AlCl₃) to direct acylation to electron-rich aromatic positions.
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize charged intermediates, favoring para-substitution over ortho .
  • Temperature : Kinetic control (low temps, 0–20°C) favors less stable but faster-forming isomers; thermodynamic control (reflux) favors stable products .

Q. Which advanced techniques quantify trace impurities in this compound?

  • Methodological Answer :
  • HPLC-MS : Pair reverse-phase HPLC with high-resolution MS to detect hydrolyzed byproducts (e.g., 5-amino-2-fluorobenzoic acid) .
  • Karl Fischer Titration : Quantify moisture content (critical for acyl chloride stability) .
  • X-ray Crystallography : Resolve structural ambiguities in crystalline derivatives, especially fluorine-amine interactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Amino-2-fluorobenzoyl chloride
Reactant of Route 2
5-Amino-2-fluorobenzoyl chloride

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